5-(4-Phenylpiperidino)-1,3-thiazolane-2,4-dione
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Overview
Description
5-(4-Phenylpiperidino)-1,3-thiazolane-2,4-dione is a heterocyclic compound that features a thiazolidine ring fused with a piperidine ring substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Phenylpiperidino)-1,3-thiazolane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenylpiperidine with a thiazolidine-2,4-dione derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized synthetic routes. The process typically includes steps such as purification through recrystallization or chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the thiazolidine ring, potentially converting it to a more saturated form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Saturated thiazolidine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Phenylpiperidino)-1,3-thiazolane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.
Comparison with Similar Compounds
4-Phenylpiperidine: Shares the piperidine ring but lacks the thiazolidine moiety.
Thiazolidine-2,4-dione: Contains the thiazolidine ring but lacks the piperidine and phenyl groups.
Uniqueness: 5-(4-Phenylpiperidino)-1,3-thiazolane-2,4-dione is unique due to its combined structural features, which confer distinct chemical and biological properties. The presence of both the piperidine and thiazolidine rings, along with the phenyl substitution, allows for a wide range of chemical reactivity and potential biological activities not seen in the individual components.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.
Properties
IUPAC Name |
5-(4-phenylpiperidin-1-yl)-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c17-12-13(19-14(18)15-12)16-8-6-11(7-9-16)10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKKIFWQYYLIBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C3C(=O)NC(=O)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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